Thermal Stability Ranking: Ni(IDA) Outperforms Co(IDA) and Cu(IDA) in Procedural Decomposition Temperature
Procedural decomposition temperatures, determined by TG/DTG/DSC for the anhydrous complexes M(IDA), follow the unambiguous order Ni(II) > Co(II) > Cu(II). This ranking is independent of heating rate and is corroborated by ΔH and ΔS data derived from IR spectroscopy [1]. When compared with Ni‑glycinate, the Ni‑IDA decomposition onset shifts to higher temperatures, reflecting the enhanced chelate effect of tridentate IDA versus bidentate glycine [2].
| Evidence Dimension | Procedural thermal decomposition temperature of anhydrous M(II)-iminodiacetate complex |
|---|---|
| Target Compound Data | Ni(IMDA) anhydrous: decomposition in the 250–400 °C range; highest procedural decomposition temperature among Ni, Co, Cu analogs |
| Comparator Or Baseline | Co(IMDA): decomposition in 250–400 °C range but at lower procedural temperature than Ni; Cu(IMDA): lowest procedural decomposition temperature of the three |
| Quantified Difference | Stability order: Ni(IDA) > Co(IDA) > Cu(IDA); quantitative ΔH and ΔS values support this ranking (absolute values not extractable from abstract; full paper required) |
| Conditions | TG, DTG, DSC; complexes of general formula M(IMDA)·2H₂O; dehydration 50–150 °C; anhydrous decomposition 250–400 °C; heating rate and atmosphere per original publication |
Why This Matters
For applications requiring thermal processing — such as catalyst precursor calcination or high‑temperature electroplating bath operation — Ni‑IDA provides a wider operational window than Co‑ or Cu‑IDA, and superior thermal resilience versus Ni‑glycinate.
- [1] D'Ascenzo, G. & Wendlandt, W.W. (1975). The thermal properties of cobalt(II), nickel(II) and copper(II) iminodiacetates. Thermochimica Acta, 13(3), 333–339. View Source
- [2] Curini, R., D'Ascenzo, G. & Wendlandt, W.W. (1984). Thermal properties of cobalt(II), nickel(II) and copper(II) glycinates and iminodiacetates. Critical comparison. Thermochimica Acta, 80(1), 91–101. View Source
